Cerovive

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Disufenton sodium is synthesized through the disulfonylation of phenylbutylnitrone. The process involves the reaction of phenylbutylnitrone with sulfonating agents under controlled conditions to introduce sulfonyl groups at specific positions on the aromatic ring .

Industrial Production Methods: The industrial production of disufenton sodium involves large-scale sulfonation reactions, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound .

Types of Reactions:

Oxidation: Disufenton sodium can undergo oxidation reactions, where it acts as a scavenger of free radicals, thereby preventing oxidative damage.

Reduction: The compound can also participate in reduction reactions, particularly in biological systems where it helps in reducing oxidative stress.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of disufenton sodium, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry: It is used as a free radical scavenger in various chemical reactions to prevent unwanted side reactions.

Biology: The compound has been studied for its neuroprotective effects, particularly in the treatment of ischemic stroke and other neurodegenerative conditions.

Medicine: Disufenton sodium has shown promise in the treatment of brain tumors, including glioblastoma and diffuse intrinsic pontine glioma. It is also being investigated for its potential in treating tinnitus and hearing loss.

Industry: The antioxidant properties of disufenton sodium make it useful in various industrial applications where oxidative stability is crucial

Mechanism of Action

Disufenton sodium exerts its effects primarily through its ability to trap free radicals. It inhibits the activity of sulfatase 2, an enzyme overexpressed in the extracellular matrix of cancer cells. This inhibition prevents the removal of sulfate from the 6-O-sulfate esters of heparin, thereby reducing oxidative stress and protecting cells from damage .

Comparison with Similar Compounds

Phenylbutylnitrone (PBN): The parent compound of disufenton sodium, known for its neuroprotective properties.

MNP-OH (NtBHA): A hydrolysis product of PBN, also a powerful free radical scavenger.

NXY-059: Another nitrone-based antioxidant with similar properties to disufenton sodium

Uniqueness: Disufenton sodium stands out due to its enhanced solubility and stability compared to its parent compound, phenylbutylnitrone. Its ability to inhibit sulfatase 2 also adds a unique dimension to its mechanism of action, making it a promising candidate for various therapeutic applications .

Biological Activity

Cerovive, also known as NXY-059, is a nitrone-based compound developed primarily for the treatment of acute ischemic stroke. Its biological activity centers on its role as a free radical-trapping neuroprotectant , which has been investigated through various preclinical and clinical studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, and relevant case studies.

This compound functions as a free radical scavenger , targeting reactive oxygen species (ROS) that contribute to neuronal injury during ischemic events. The compound is designed to trap free radicals, thereby reducing oxidative stress and subsequent neuronal damage. This mechanism is crucial in the context of acute ischemic stroke, where oxidative stress can exacerbate cell death and functional deficits.

Preclinical Studies

Preclinical studies have demonstrated that this compound significantly reduces infarct size and preserves brain function in animal models of acute ischemic stroke. For instance:

- In a study involving marmosets, NXY-059 treatment resulted in a reduction of hemispheric tissue loss from 74.4 mm³ in controls to 43.0 mm³ in treated animals (p < 0.01) .

- The compound has shown promise in improving cognitive outcomes following traumatic brain injury (TBI) by attenuating the loss of injured brain tissue .

Clinical Trials

This compound underwent extensive clinical testing, including Phase II and Phase III trials. However, the results have been mixed:

- Phase II Trials : Initial trials indicated favorable safety and tolerability profiles, with some evidence suggesting potential benefits in reducing disability post-stroke .

- Phase III Trials : The SAINT II trial, a pivotal Phase III study, ultimately failed to demonstrate significant clinical benefits compared to placebo, leading to the discontinuation of further development . Despite preclinical success, challenges such as poor blood-brain barrier penetration and low potency were identified as contributing factors to the lack of efficacy observed in human subjects .

Data Summary Table

| Study Type | Findings | Significance |

|---|---|---|

| Preclinical | Significant reduction in infarct volume (43.0 mm³ vs 74.4 mm³) | Suggests potential neuroprotective effect |

| Phase II Trials | Favorable safety profile; reduced disability observed | Initial support for efficacy |

| Phase III Trials | No significant benefit over placebo; trial discontinued | Highlights challenges in translation from preclinical to clinical settings |

Case Studies

Several case studies have been documented regarding the use of this compound:

- A notable case involved patients with acute ischemic stroke who received NXY-059 under compassionate use provisions. While some patients exhibited initial improvements, long-term outcomes did not support sustained efficacy .

- Another analysis highlighted that despite promising preclinical data, the transition to human trials often reveals complexities that were not apparent during animal studies .

Properties

IUPAC Name |

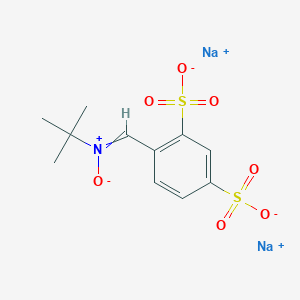

disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZOVRYBVCMCGL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NNa2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895069 | |

| Record name | Disufenton sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168021-79-2 | |

| Record name | Disufenton sodium [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168021792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disufenton sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.